REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][NH:4][C:5]([NH:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]#[N:16])=[CH:11][CH:10]=1)=[O:6].[K].CC(C)([O-])C>CN(C)C=O>[C:15]([C:12]1[CH:13]=[CH:14][C:9]([CH2:8][N:7]2[CH2:2][CH2:3][NH:4][C:5]2=[O:6])=[CH:10][CH:11]=1)#[N:16] |f:1.2,^1:16|
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Name
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1-(2-chloroethyl)-3-[(4-cyanophenyl)methyl]-urea
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Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClCCNC(=O)NCC1=CC=C(C=C1)C#N
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
potassium tert.butoxide
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
[K].CC(C)([O-])C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated down in vacuo
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the organic phase was dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated down in vacuo once more
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with tert.butyl-methylether, suction
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum dryer
|
Type
|
CUSTOM
|
Details
|
3.0 g (18% of theory) of colourless crystals were obtained
|
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC=C(C=C1)CN1C(NCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |